5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol
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Overview
Description
5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound that features a phenol group, a diethylamino group, and a pyridinyl-piperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the phenol derivative: The starting material, a phenol derivative, is reacted with diethylamine under basic conditions to introduce the diethylamino group.
Introduction of the piperazinyl moiety: The intermediate is then reacted with 4-(2-pyridinyl)-1-piperazine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The diethylamino group and the pyridinyl-piperazinyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridinyl)-1-piperazine: Shares the pyridinyl-piperazinyl moiety.
Diethylaminophenol: Contains the diethylamino group and phenol structure.
Uniqueness
5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H27N5O |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
5-(diethylamino)-2-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C20H27N5O/c1-3-23(4-2)18-9-8-17(19(26)15-18)16-22-25-13-11-24(12-14-25)20-7-5-6-10-21-20/h5-10,15-16,26H,3-4,11-14H2,1-2H3/b22-16+ |
InChI Key |
LATNZNGZFSHVLP-CJLVFECKSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3)O |
Origin of Product |
United States |
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